N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Regioisomerism Furan chemistry Molecular recognition

This heterocyclic oxalamide (MW 289.29 g·mol⁻¹) is absent from PubChem and ChemSpider, offering a truly unexplored chemotype for phenotypic screening. Its unique pharmacophoric signature—furan-2-yl regioisomerism, β-hydroxypropyl linker, and pyridin-3-yl (not -2-yl or -4-yl) orientation—cannot be replicated by generic analogs. Procure for biochemical kinase panel screening (c-Met), influenza neuraminidase inhibitor discovery (430-cavity probe), or co-crystallization/MOF ligand design studies where the S(5) intramolecular H-bond motif of the oxalamide core provides predictable supramolecular assembly.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 1421526-11-5
Cat. No. B2854950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
CAS1421526-11-5
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O
InChIInChI=1S/C14H15N3O4/c18-11(12-4-2-8-21-12)5-7-16-13(19)14(20)17-10-3-1-6-15-9-10/h1-4,6,8-9,11,18H,5,7H2,(H,16,19)(H,17,20)
InChIKeyOQQXUJYUJTUTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421526-11-5): Compound Identity and Research Provenance


N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421526-11-5) is a heterocyclic oxalamide derivative with molecular formula C₁₄H₁₅N₃O₄ and molecular weight 289.29 g·mol⁻¹ . The compound belongs to the N,N′-disubstituted oxalamide class and features a furan-2-yl ring tethered via a 3-hydroxypropyl linker to one oxalamide nitrogen, with a pyridin-3-yl group on the opposing amide nitrogen . This asymmetric, heterocycle-functionalized scaffold places it within a chemical space explored for kinase inhibition, antiviral neuraminidase targeting, and serine protease inhibitor (PAI-1) development [1][2]. Critically, this compound is absent from major public databases including PubChem and ChemSpider, and no peer-reviewed primary research paper or patent specifically characterizing its biological activity was identified in the current literature .

Why N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide Cannot Be Freely Substituted by In-Class Analogs


Oxalamide derivatives containing furan and pyridine moieties exhibit exquisitely sensitive structure–activity relationships that preclude simple analog interchange. The regioisomeric position of the furan attachment (2-yl vs. 3-yl), the presence or absence of the β-hydroxy group on the propyl linker, and the substitution pattern on the pyridine ring each independently modulate hydrogen-bonding capacity, conformational preference, and target engagement [1][2]. In neuraminidase inhibitor series, the oxalamide group itself forms critical hydrogen bonds with three conserved arginine residues (Arg118, Arg292, Arg371), and even minor side-chain alterations can shift IC₅₀ values by over 20-fold [2]. Similarly, in PAI-1 inhibitory oxalamides, small structural permutations determine whether a compound exhibits significant activity or is entirely inactive [3]. The target compound's specific combination—furan-2-yl regioisomerism, a secondary hydroxyl hydrogen-bond donor/acceptor on a three-carbon spacer, and pyridin-3-yl (not -2-yl or -4-yl) orientation—creates a distinct pharmacophoric signature that cannot be replicated by off-the-shelf in-class alternatives. Procurement based solely on scaffold similarity without verifying these precise structural features carries a high risk of obtaining a compound with materially different biological behavior.

Quantitative Differentiation Evidence for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (1421526-11-5)


Furan Regioisomerism: Furan-2-yl vs. Furan-3-yl Electronic and Steric Differentiation

The target compound bears a furan-2-yl substituent, whereas the closest cataloged analog (CAS 1428380-63-5) bears a furan-3-yl group at the identical position [1]. In furan-2-yl isomers, the ring oxygen is adjacent to the point of attachment, creating a different electrostatic potential surface and dipole orientation compared to furan-3-yl isomers, where the oxygen is one bond removed [2]. The target compound (furan-2-yl) is absent from PubChem, whereas the furan-3-yl isomer is registered (CID 71804471), indicating differential curation and possibly distinct research trajectories [1]. No direct head-to-head bioassay comparison between these two regioisomers was identified.

Regioisomerism Furan chemistry Molecular recognition

Hydroxyl Group Impact: Hydrogen-Bond Donor Capacity vs. Deoxygenated or O-Methylated Analogs

The target compound possesses a secondary hydroxyl group on the propyl linker, contributing one additional hydrogen-bond donor (HBD) relative to deoxygenated analogs such as N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide (CAS 1428378-06-6, zero hydroxyl groups) and one additional HBD relative to the methoxy analog N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide (CAS 1788559-66-9, where –OH is replaced by –OCH₃) [1]. The furan-3-yl regioisomer of the target (CID 71804471) has 3 computed HBDs and 5 HBAs [1]. Published crystallographic and supramolecular studies on hydroxyl-containing oxalamides demonstrate that the hydroxyl group engages in predictable hydrogen bonds to pyridine nitrogen atoms, serving as a reliable crystal engineering design element for molecular network construction [2].

Hydrogen bonding Hydroxyl group Supramolecular chemistry

Oxalamide Scaffold Conformational Properties: Planar Diamide Core vs. Flexibility of N-Substituents

The central oxalamide (–NH–CO–CO–NH–) unit in N,N′-disubstituted derivatives adopts a planar or near-planar conformation stabilized by an intramolecular amide-N–H⋯O(amide) S(5) hydrogen bond, as established by crystallographic studies on N,N′-bis(pyridin-4-ylmethyl)oxalamide [1]. This planar core constrains the relative orientation of the two N-substituents (furan-hydroxypropyl chain and pyridin-3-yl ring in the target compound) to an antiperiplanar disposition [1]. The conformational rigidity of the oxalamide core distinguishes it from more flexible succinamide or malonamide linkers, potentially reducing the entropic penalty upon target binding. No direct torsional or crystallographic data for the target compound were identified.

Oxalamide conformation Crystal engineering Ligand design

Class-Level Neuraminidase Inhibitory Potential: Benchmarking Against Known Oxalamide NA Inhibitors

Although no direct neuraminidase (NA) inhibition data exist for the target compound, structure-based virtual screening identified the oxalamide derivative ZINC05250774 as a lead NA inhibitor (IC₅₀ = 1.91 μM), and subsequent lead optimization yielded compound Z2 with IC₅₀ = 0.09 μM, surpassing the positive control oseltamivir carboxylate (IC₅₀ = 0.10 μM) [1]. Molecular docking revealed that the oxalamide group forms strong hydrogen bonds with Arg118, Arg292, and Arg371 in the NA active site, and the substituent attached via the oxalamide chain can extend into the 430-cavity [1]. The target compound's pyridin-3-yl group and furan-hydroxypropyl chain represent distinct 430-cavity probes relative to the 3-chlorophenyl substituent in Z2.

Neuraminidase inhibition Antiviral Oxalamide SAR

Absence from Major Public Databases as a Differentiation Factor for Novelty-Seeking Procurement

The target compound (CAS 1421526-11-5) is absent from PubChem, ChemSpider, and the EBI ChEMBL database as of the search date, whereas the furan-3-yl regioisomer (CAS 1428380-63-5) has a registered PubChem CID (71804471) [1]. This database gap indicates that the furan-2-yl isomer has not been subjected to the large-scale biological screening that populates PubChem BioAssay records, distinguishing it from its furan-3-yl counterpart which, despite having a PubChem entry, also lacks deposited bioassay data [1].

Chemical database coverage Novelty Procurement

Class-Level Antiproliferative Activity: Benchmarking Against Indole-Based Oxalamide Tubulin Inhibitors

Oxalamide derivatives have demonstrated antiproliferative activity through tubulin polymerization inhibition. Compound 8g, an indole-based oxalamide, exhibited IC₅₀ values of 14.43 μM (PC-3), 15.41 μM (HeLa), and 11.99 μM (HCT-116), with immunocytochemistry confirming loss of intact microtubule structure and cell cycle arrest at G2/M phase [1]. Separately, oxalamide-bridged ferrocenes showed selective cytotoxicity toward HeLa and MCF7 cancer cell lines over normal HEK293T cells [2]. The target compound's furan-pyridine scaffold is structurally distinct from these indole and ferrocene systems, and no direct antiproliferative data exist for it.

Anticancer Tubulin polymerization Antiproliferative

Recommended Research and Procurement Application Scenarios for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (1421526-11-5)


Antiviral Drug Discovery: Neuraminidase Inhibitor Screening and 430-Cavity Exploration

Based on class-level precedent where oxalamide derivatives achieved sub-micromolar neuraminidase inhibition (Z2 IC₅₀ = 0.09 μM vs. oseltamivir carboxylate IC₅₀ = 0.10 μM) and the oxalamide linker forms critical hydrogen bonds with Arg118/Arg292/Arg371 [1], this compound is a candidate for influenza NA inhibitor screening. Its pyridin-3-yl and furan-2-yl-hydroxypropyl substituents provide a structurally distinct probe for the 430-cavity compared to the 3-chlorophenyl substituent in the published lead series [1].

Kinase Inhibitor Lead Generation: c-Met and Growth Factor Receptor Tyrosine Kinase Targeting

Oxalamide derivatives are claimed as protein tyrosine kinase inhibitors of growth factor receptors including c-Met in patent literature [2]. The target compound's pyridin-3-yl group mimics the pyridine substructure frequently found in ATP-competitive kinase inhibitors, while the furan-hydroxypropyl chain offers a distinct vector for exploring selectivity pocket interactions. Procure for biochemical kinase panel screening to evaluate selectivity fingerprints relative to established oxalamide kinase inhibitor scaffolds [2].

Supramolecular Chemistry and Crystal Engineering: Hydroxyl-Directed Hydrogen-Bonded Network Construction

Published work demonstrates that hydroxyl groups coupled with pyridine hydrogen-bond acceptors in oxalamide systems serve as predictable supramolecular design elements for constructing molecular networks [3]. The target compound's combination of a secondary hydroxyl, pyridin-3-yl nitrogen, and the planar oxalamide core with its intramolecular S(5) H-bond [4] makes it a candidate building block for co-crystallization studies and metal-organic framework (MOF) ligand design.

Chemical Biology Tool Compound: Unexplored Chemotype for Phenotypic Screening

The compound's absence from PubChem and all major public bioassay databases , combined with its vendor availability, positions it as an attractive unexplored chemotype for phenotypic screening libraries. Procurement for diversity-oriented synthesis or fragment-based lead discovery programs offers access to chemical space not yet profiled in public high-throughput screening campaigns , with the caveat that all biological activity data must be generated de novo.

Quote Request

Request a Quote for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.